1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone
Description
The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone is a benzothiazole-piperazine-ethanone derivative characterized by:
- A 4,6-difluorobenzo[d]thiazole moiety linked to the piperazine ring.
- A 2,4-dimethylphenyl group attached to the ethanone core.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c1-13-3-4-15(14(2)9-13)10-19(27)25-5-7-26(8-6-25)21-24-20-17(23)11-16(22)12-18(20)28-21/h3-4,9,11-12H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKDSWGATDUHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound features several key structural elements:
- Benzothiazole moiety : Known for various biological activities.
- Piperazine ring : Frequently associated with psychoactive properties and used in drug development.
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
Scientific Research Applications
The compound has several applications across various fields:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds.
Biology
- Biochemical Probes : Its unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine
- Therapeutic Potential : Research indicates possible anti-inflammatory and anticancer properties. Studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial effects.
Industry
- Material Development : Utilized in developing new materials with specific properties, including polymers and coatings.
Research indicates that 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone exhibits notable biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzothiazole and piperazine demonstrate significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
Preliminary studies indicate that compounds similar to this one may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Studies
Several studies have explored the applications of related compounds:
- Antimicrobial Activity Evaluation : A study evaluated a series of synthesized compounds similar to this one for their antimicrobial effectiveness against various pathogens. Results indicated several candidates showed promising activity compared to standard antibiotics.
- Anticancer Research : Another study investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines, revealing significant apoptotic activity mediated by specific biochemical pathways.
Comparison with Similar Compounds
Structural Analogues from Benzothiazole-Piperazine-Ethanone Family
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Fluorine Substituents: The 4,6-difluoro substitution on the benzothiazole in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 5j .
- Synthetic Accessibility : Most analogs, including the target compound, are synthesized via nucleophilic substitution or condensation reactions (e.g., coupling of α-halogenated ketones with piperazine derivatives) .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
Answer: The synthesis of this compound involves multi-step reactions. A typical approach includes:
Piperazine functionalization : React 4,6-difluorobenzo[d]thiazole-2-amine with a piperazine derivative under reflux conditions (e.g., using ethanol and potassium carbonate as a base) to form the piperazine-thiazole core .
Ethanone coupling : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. For example, react 2-chloro-1-(2,4-dimethylphenyl)ethanone with the piperazine intermediate in ethanol under reflux .
Q. Characterization methods :
Key reagents : Ethanol, potassium carbonate, TFA (for deprotection), and ethyl acetate for extraction .
Q. How can researchers optimize reaction conditions for functionalizing the piperazine moiety?
Answer: Electrochemical methods are effective for functionalization. For example:
- Oxidation in nucleophilic media : Use cyclic voltammetry to oxidize the compound in the presence of 2-mercaptobenzothiazole, enabling Michael addition reactions to form disubstituted derivatives. Optimal conditions: 0.1 M phosphate buffer (pH 7.0), 25°C, and a Pt electrode .
- Acid-mediated hydrolysis : Treat intermediates with p-toluenesulfinic acid to stabilize reactive quinone imine intermediates, preventing undesired side reactions .
Q. What strategies ensure stability during storage and experimental use?
Answer:
- Storage : Use anhydrous sodium sulfate for drying organic layers post-synthesis. Store at –20°C under nitrogen to prevent degradation .
- Stability assays : Monitor decomposition via HPLC under stress conditions (e.g., 40°C, 75% humidity). For analogues, <5% degradation was observed over 30 days under inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer: Key modifications to explore:
- Benzothiazole substitutions : Replace 4,6-difluoro groups with electron-withdrawing groups (e.g., nitro) to enhance antiproliferative activity. For example, analogues with nitro groups showed IC50 values of 8.2 µM against MCF-7 cells .
- Piperazine flexibility : Introduce bulky substituents (e.g., triazoles) to restrict conformational mobility, improving receptor binding .
Q. Methodology :
Q. How can mechanistic studies resolve contradictions in reactivity data?
Answer: Contradictions may arise from solvent polarity or competing reaction pathways. For example:
Q. What computational tools predict metabolic pathways and degradation products?
Answer:
- Software : Use Schrödinger’s MetaboTracker or GLORYx for in silico metabolite prediction.
- Key reactions : Hydrolysis of the ethanone group to carboxylic acids (major pathway) and oxidative defluorination of the benzothiazole ring (minor pathway) .
- Experimental validation : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via HR-MS .
Q. How can researchers address limitations in extrapolating in vitro data to in vivo models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
